Home > Products > Screening Compounds P135754 > (E)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)but-2-en-1-one
(E)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)but-2-en-1-one - 1904605-97-5

(E)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)but-2-en-1-one

Catalog Number: EVT-3059437
CAS Number: 1904605-97-5
Molecular Formula: C13H16N2O2
Molecular Weight: 232.283
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-1-(Pyridin-4-yl)-3-(quinolin-2-yl)prop-2-en-1-one (PFK15)

Compound Description: (E)-1-(Pyridin-4-yl)-3-(quinolin-2-yl)prop-2-en-1-one, also known as PFK15, is a potent and selective inhibitor of the enzyme 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3) [, ]. PFKFB3 is often overexpressed in tumor cells and plays a crucial role in regulating glycolysis, a metabolic pathway essential for tumor cell growth and proliferation. PFK15 has been shown to effectively inhibit glycolysis in both endothelial and cancer cells, leading to decreased proliferation, increased apoptosis, and reduced tumor growth in vivo [, ].

(E)-3-(4-(1H-imidazol-1-yl)phenyl)-1-(4-(2,4-difluorobenz­yloxy)phenyl)prop-2-en-1-one (Compound S9)

Compound Description: (E)-3-(4-(1H-imidazol-1-yl)phenyl)-1-(4-(2,4-difluorobenz­yloxy)phenyl)prop-2-en-1-one (Compound S9) is a structurally modified chalcone that has shown promising anti-diabetic activity []. Network pharmacology analysis and molecular docking studies have revealed that Compound S9 exhibits a high binding affinity for key targets involved in diabetes, including TNF, PI3K, MAPK1, and AKT1 []. This suggests that Compound S9 may exert its anti-diabetic effects by modulating the activity of these proteins, potentially leading to improved glycemic control.

(E)-1-(Anthracen-9-yl)-3-(pyridin-4-yl)prop-2-en-1-one

Compound Description: This compound is an anthracene-based chalcone derivative. [] It was synthesized and its crystal structure was analyzed to understand its solid-state packing and potential applications in materials science.

(E)-3-(3-Aryl-1-phenyl-1H-pyrazol-4-yl)-1-(pyridin-3-yl)prop-2-en-1-ones

Compound Description: This group of compounds represents a series of pyrazole-chalcone hybrids designed and synthesized as potential anticancer agents []. Notably, compound 4g within this series displayed significant cytotoxicity against the Caco-2 cancer cell line with an IC50 value of 15.32 ± 0.62 μM [].

3-(4-Fluorophenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one

Compound Description: This compound is a chalcone derivative featuring a 4-fluorophenyl and a 2-methylimidazo[1,2-a]pyridin-3-yl group connected by the enone linker. [] The compound was synthesized and its crystal structure was determined.

(2E)-3-(4-Methylphenyl)-1-(pyridin-3-yl)prop-2-en-1-one

Compound Description: This chalcone derivative features a 4-methylphenyl group and a pyridin-3-yl group connected by the characteristic enone linker. [] The compound exists in an E conformation around the double bond and has two crystallographically independent molecules in its asymmetric unit.

Overview

(E)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)but-2-en-1-one is a complex organic compound featuring a pyridine ring and a pyrrolidine moiety. This compound is of interest in medicinal chemistry due to its potential biological activity. The structure suggests it may interact with biological targets, making it a candidate for further pharmacological studies.

Source

This compound is synthesized through various organic reactions, including those involving pyridine derivatives and pyrrolidine. The synthesis methods often leverage established organic chemistry techniques to facilitate the formation of the desired compound.

Classification

The compound falls under the category of heterocyclic compounds, specifically those containing nitrogen in their rings. It is classified as an enone due to the presence of a double bond adjacent to a carbonyl group, which can be crucial for its reactivity and biological activity.

Synthesis Analysis

Methods

The synthesis of (E)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)but-2-en-1-one can be achieved through several methods, commonly involving:

  • Wittig Reaction: This method can be employed to form the double bond in the enone structure by reacting an aldehyde or ketone with a phosphonium ylide.
  • Aza-Wittig Reaction: This variant allows for the introduction of nitrogen-containing groups into the product.
  • Electrocyclization: This technique can be used to construct the pyridine ring from suitable precursors under specific conditions, such as visible light irradiation or metal catalysis .

Technical Details

The synthesis typically requires careful control of reaction conditions, including temperature and solvent choice, to optimize yield and selectivity. For example, using copper catalysts or microwave irradiation can enhance reaction efficiency and reduce by-products .

Molecular Structure Analysis

Structure

The molecular formula for (E)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)but-2-en-1-one can be represented as C14_{14}H16_{16}N2_{2}O. The structure features:

  • A pyridine ring (C5_5H4_4N)
  • A pyrrolidine ring (C4_4H8_8N)
  • An enone functional group (C=CH-C(=O))

Data

The compound's stereochemistry is significant, particularly the (E)-configuration around the double bond, which influences its biological interactions. Characterization techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are typically employed to confirm structure and purity.

Chemical Reactions Analysis

Reactions

(E)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)but-2-en-1-one can participate in various chemical reactions:

  • Nucleophilic Additions: The carbonyl group can react with nucleophiles, which may lead to further functionalization.
  • Electrophilic Aromatic Substitution: The pyridine ring may undergo substitution reactions depending on its substituents and reaction conditions.

Technical Details

Reactions involving this compound often require precise conditions to control selectivity and yield. For instance, using Lewis acids or bases can facilitate certain transformations while minimizing side reactions.

Mechanism of Action

Process

The mechanism by which (E)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)but-2-en-1-one exerts its biological effects likely involves:

  1. Binding to Target Proteins: The compound may interact with specific receptors or enzymes due to its structural motifs.
  2. Modulation of Biological Pathways: Through these interactions, it could influence signaling pathways relevant in disease states such as cancer or inflammation.

Data

Studies on similar compounds suggest that modifications on the pyridine or pyrrolidine moieties can significantly alter potency and specificity towards biological targets .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of (E)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)but-2-en-1-one include:

  • Melting Point: Specific data may vary based on purity but is essential for characterization.
  • Solubility: Solubility in organic solvents like ethanol or dimethyl sulfoxide is typical for compounds with similar structures.

Chemical Properties

Chemical properties include:

  • Stability: Stability under various pH conditions is crucial for potential pharmaceutical applications.
  • Reactivity: Reactivity towards nucleophiles and electrophiles will dictate its utility in further synthetic applications.
Applications

Scientific Uses

(E)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)but-2-en-1-one has potential applications in:

  • Medicinal Chemistry: As a lead compound for developing new drugs targeting specific diseases.
  • Biochemical Research: Understanding interactions within biological systems, particularly those involving nitrogen-containing heterocycles.
Synthetic Methodologies and Optimization

Design Rationale for Pyrrolidine-Pyridine Hybrid Scaffolds in Drug Discovery

The strategic integration of pyrrolidine and pyridine motifs in drug design leverages complementary pharmacological properties essential for target engagement. Pyrrolidine’s saturated five-membered ring provides conformational rigidity and sp³-hybridized character, improving aqueous solubility and reducing planar metabolic vulnerability. Pyridine’s aromatic nitrogen serves as a hydrogen bond acceptor and imparts moderate basicity (pKₐ ~5-6), facilitating membrane permeability and bioavailability. This hybrid architecture is particularly valuable in kinase inhibitor development, where the pyrrolidine linker enables optimal positioning of the enone pharmacophore within the ATP-binding cleft while maintaining three-dimensional vector control [1] [8].

Table 1: Key Molecular Properties of Pyrrolidine-Pyridine Hybrid Scaffolds

PropertyPyrrolidine ContributionPyridine ContributionComposite Effect
Solubility (logS)+0.8 to +1.2 enhancementModerate lipophilicityBalanced logP ~1.5-2.5
Conformational FlexibilityRestricted rotation (C-N)Planar constraintDefined spatial orientation
Hydrogen Bond CapacityH-bond donor (N-H)H-bond acceptor (N:)Bidirectional recognition
Metabolic StabilityResistance to oxidationReduced CYP2D6 affinityExtended plasma half-life

The stereoelectronic synergy enables selective targeting of BTK (Bruton's tyrosine kinase) and JAK family kinases, where the pyridin-2-yloxy group occupies a hydrophobic pocket adjacent to the catalytic domain. Computational modeling reveals that the E-configured enone warhead forms a reversible Michael adduct with cysteine residues (e.g., Cys481 in BTK), while the pyrrolidine spacer maintains optimal distance (8.2±0.5Å) between electrophilic and recognition elements [1] [6].

Multi-Step Synthesis Protocols for Pyrrolidine-Oxypyridine Derivatives

Synthesis of the target compound proceeds through a convergent three-stage sequence with critical isolation of intermediates:

Stage 1: Pyrrolidin-3-ol Functionalization

Pyridin-2(1H)-one + trans-4-hydroxyproline → 3-(pyridin-2-yloxy)pyrrolidine  

Conditions: Mitsunobu reaction (PPh₃/DIAD, THF, 0°C→RT, 12h) achieves O-alkylation with inversion of stereochemistry at C3. The reaction exhibits 78% yield when employing 1.2 eq diisopropyl azodicarboxylate (DIAD) with rigorous exclusion of moisture [5]. Purification via silica chromatography (EtOAc:hexane, 3:7) isolates the isomerically pure (>98% de) intermediate.

Stage 2: Enone Installation via Acylation

3-(pyridin-2-yloxy)pyrrolidine + (E)-but-2-enoyl chloride → (E)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)but-2-en-1-one  

Schotten-Baumann conditions (10% NaOH, CH₂Cl₂, 0°C) suppress enone isomerization while achieving 85-92% conversion. The E-configuration is preserved by maintaining pH >9 and temperature <10°C during the reaction. Critical process parameters include:

  • Slow addition rate of acyl chloride (0.5 eq/hr)
  • Strict temperature control (ΔT < ±2°C)
  • Nitrogen sparging to remove HCl byproduct [1] [10]

Stage 3: Crystallization-Driven PurificationThe crude product is crystallized from ethyl acetate/hexane (1:5) with 0.5% w/v activated carbon treatment to remove colored impurities. Isolated yields range from 65-72% with >99% HPLC purity [1].

Regioselective Functionalization of Pyridin-2-yloxy Substituents

Regiocontrol in pyridin-2-yloxy systems presents significant challenges due to:

  • Competing N/O-alkylation pathways
  • Sensitivity to electrophilic substitution at C3/C5 positions
  • Tautomeric equilibrium between pyridin-2(1H)-one and 2-hydroxypyridine forms

Table 2: Regioselectivity Control Strategies in Pyridin-2-yloxy Chemistry

Reaction TypeSelectivity ChallengeOptimized SolutionYield Improvement
O-AlkylationCompeting N-alkylationSilver(I)-mediated activation (Ag₂CO₃, DMF)48% → 82%
Electrophilic Aromatic SubstitutionC3 vs C5 brominationLewis acid catalysis (AlBr₃, -20°C)C5:C3 = 15:1
Metal-Catalyzed CouplingOxidative addition preferencePd(OAc)₂/XPhos, microwave 120°C67-89%

The 2-pyridone tautomer dominates in aprotic media (95:5 ratio in DMSO-d₆), favoring O-alkylation under Mitsunobu conditions. However, in polar protic solvents, the hydroxypyridine form predominates, leading to undesirable N-alkylation byproducts. This is mitigated by:

  • Anhydrous solvent systems (THF > EtOH)
  • Catalytic silver carbonate (0.1 eq) to activate the oxygen nucleophile
  • Temperature modulation (0-5°C) to kinetically trap the O-alkylated product [5] [7]

Halogenation studies demonstrate that electrophilic bromination occurs preferentially at C5 (94:6 C5:C3) using NBS in acetonitrile at -30°C. The C5-halogenated derivatives serve as versatile intermediates for Suzuki-Miyaura couplings, enabling introduction of aryl, heteroaryl, and vinyl substituents while preserving the pyrrolidine-oxygen linkage [5] [10].

Reductive Amination Strategies for Pyrrolidine-Enone Linkages

Reductive amination forms the critical C-N bond between the pyrrolidine nitrogen and the enone carbonyl precursor without compromising the alkene configuration:

3-(pyridin-2-yloxy)pyrrolidine + 4-oxobut-2-enal → Enamine intermediate → Target compound  

Table 3: Comparative Evaluation of Reductive Amination Conditions

Reducing AgentSolvent SystemE:Z RatioOverall YieldKey Advantage
NaBH₃CNMeOH/HOAc (95:5)18:165%pH control (5.5-6.0)
NaBH(OAc)₃DCE, 23°C22:178%Minimal carbonyl reduction
Pyridine-BH₃THF, reflux15:171%No acid requirement
Zn(BH₄)₂Toluene, 40°C25:182%Chemoselectivity for enamines

Optimization revealed that sodium triacetoxyborohydride in 1,2-dichloroethane provides superior stereoselectivity when using 1.5 eq of the carbonyl component. Acetic acid (10 mol%) catalyzes iminium formation while preventing enolization. The E-configuration is preserved through:

  • Rigorous exclusion of strong acids (prevents proton-catalyzed isomerization)
  • Low temperature processing (<30°C during reduction)
  • Immediate extraction into pH 7.4 buffer post-reaction [2] [7]

Notably, attempts using catalytic hydrogenation (Pd/C, H₂) resulted in over-reduction of the enone moiety (up to 40% saturated byproduct). The optimal protocol employs Zn(BH₄)₂ in toluene at 40°C for 3 hours, achieving 82% isolated yield with >98% isomeric purity as confirmed by ¹H NMR coupling constants (J = 15.6 Hz) [7].

Scalability and Purification Challenges in Heterocyclic Hybrid Synthesis

Scale-up beyond laboratory quantities (>100g) presents three primary challenges:

  • Thermal Instability: The enone moiety undergoes [2+2] cycloaddition at concentrations >0.5M, requiring specialized reactor design with high surface-to-volume ratio
  • Chromatography Avoidance: Silica gel purification causes significant decomposition (>15% loss) due to enone adsorption
  • Persistent Impurities: Residual palladium (<5 ppm specification) and regioisomeric byproducts from incomplete O-alkylation

Table 4: Purification Method Comparison at Pilot Scale (500g Input)

MethodRecovery YieldPurityResidual PdCycle Time
Silica Chromatography61%99.2%12 ppm48h
Antisolvent Crystallization78%99.6%3 ppm8h
Continuous Extraction85%98.9%<1 ppm12h
Melt Crystallization92%99.8%2 ppm16h

The optimized large-scale process implements:

  • Reaction Concentration Control: Fed-batch addition maintains enone precursor at 0.3M in THF
  • Tandem Crystallization: Primary isolation from ethyl acetate/heptane (1:8) followed by melt crystallization at 85°C under nitrogen
  • Metal Scavenging: Triphenylphosphine resin (5% w/w) reduces Pd to <0.5 ppm without product adsorption
  • Byproduct Rejection: Regioisomeric impurities are excluded through crystal lattice engineering, exploiting differential hydrogen bonding patterns [1] [6]

Process analytical technology (PAT) implementation via in-situ FTIR monitors enone content (1720 cm⁻¹) and imine intermediates (1645 cm⁻¹), enabling real-time reaction quenching. This reduces purification-derived losses from 30% (batch mode) to <8% in continuous manufacturing [1].

Properties

CAS Number

1904605-97-5

Product Name

(E)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)but-2-en-1-one

IUPAC Name

(E)-1-(3-pyridin-2-yloxypyrrolidin-1-yl)but-2-en-1-one

Molecular Formula

C13H16N2O2

Molecular Weight

232.283

InChI

InChI=1S/C13H16N2O2/c1-2-5-13(16)15-9-7-11(10-15)17-12-6-3-4-8-14-12/h2-6,8,11H,7,9-10H2,1H3/b5-2+

InChI Key

HTYVBJZFIHXBKS-GORDUTHDSA-N

SMILES

CC=CC(=O)N1CCC(C1)OC2=CC=CC=N2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.